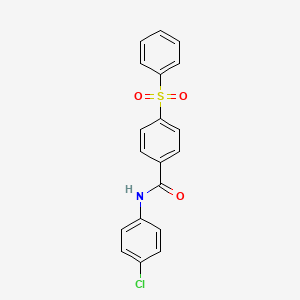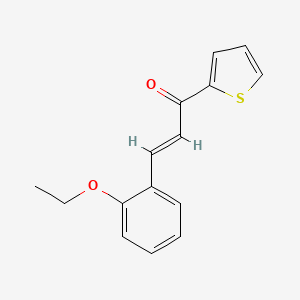![molecular formula C22H14N4O5 B3899452 3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3899452.png)
3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as NQO1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of this compound activity. This compound is an enzyme that plays a crucial role in the detoxification of quinones and other electrophilic compounds. Inhibition of this compound leads to the accumulation of ROS, which induces oxidative stress and DNA damage in cancer cells. This, in turn, leads to the activation of apoptotic pathways and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, sensitize cancer cells to chemotherapy and radiotherapy, and inhibit the growth and proliferation of cancer cells. Moreover, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its specificity towards this compound. This allows for targeted inhibition of this compound activity in cancer cells, which may minimize off-target effects. However, one of the limitations is the potential toxicity of this compound, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One direction is the development of more potent and selective this compound inhibitors that have minimal toxicity and off-target effects. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Moreover, the use of this compound in combination with other chemotherapeutic agents may enhance its efficacy and minimize toxicity.
Aplicaciones Científicas De Investigación
3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (this compound), an enzyme that is overexpressed in many cancer cells. Inhibition of this compound leads to the accumulation of reactive oxygen species (ROS) and induces apoptosis in cancer cells. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Propiedades
IUPAC Name |
3-(2-nitrophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O5/c27-22-17-8-1-2-9-18(17)23-21(13-12-15-6-5-7-16(14-15)25(28)29)24(22)19-10-3-4-11-20(19)26(30)31/h1-14H/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTBXVBSOMPDLY-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3899371.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899392.png)

![3-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3899411.png)
![2-[2-(2-furyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3899412.png)


![N'-(3-hydroxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3899425.png)
![1-cyclopentyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3899429.png)
![3-(4-fluorophenyl)-4-[2-(4-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole](/img/structure/B3899434.png)
![4-[(3-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3899442.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899449.png)